Pyridine-4-sulfonohydrazide
Overview
Description
Pyridine-4-sulfonohydrazide is a chemical compound with the molecular formula C5H7N3O2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its sulfonohydrazide functional group attached to the pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-4-sulfonohydrazide can be synthesized through several methods. One common approach involves the reaction of pyridine-4-sulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Pyridine-4-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-4-sulfonic acid.
Reduction: Reduction reactions can convert it into pyridine-4-sulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonohydrazide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Pyridine-4-sulfonic acid.
Reduction: Pyridine-4-sulfonamide.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridine-4-sulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl hydrazides and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a building block for pharmaceuticals.
Industry: this compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyridine-4-sulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Pyridine-4-sulfonamide: Similar in structure but lacks the hydrazide group.
Pyridine-4-sulfonic acid: An oxidized form of pyridine-4-sulfonohydrazide.
Pyridine-4-carboxylic acid: Another pyridine derivative with different functional groups.
Uniqueness: this compound is unique due to its sulfonohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Pyridine-4-sulfonohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
This compound is characterized by a pyridine ring substituted with a sulfonyl hydrazine group. The general structure can be represented as follows:
The synthesis typically involves the reaction of pyridine-4-sulfonyl chloride with hydrazine hydrate, leading to the formation of this compound. This method is efficient and yields high-purity products suitable for biological testing.
Biological Activity Overview
Pyridine derivatives, including this compound, exhibit a range of biological activities. These include:
- Antimicrobial Activity : this compound has shown promising results against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. This compound may exert cytotoxic effects on tumor cells through mechanisms involving oxidative stress and DNA damage.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory diseases.
The biological activity of this compound can be linked to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation, such as carbonic anhydrases and proteases.
- Membrane Disruption : The compound's hydrophobic interactions with lipid membranes can lead to increased permeability and cell lysis in bacteria.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL. The compound's mechanism involves disrupting cell wall synthesis and increasing membrane permeability, leading to cell death .
Anticancer Activity
In vitro studies have shown that this compound can reduce the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be approximately 15 µM for breast cancer cells, indicating potent cytotoxicity . The compound was observed to induce apoptosis through caspase activation and mitochondrial dysfunction.
Anti-inflammatory Effects
In animal models, this compound demonstrated a reduction in inflammation markers such as TNF-alpha and IL-6 when administered in doses of 5 mg/kg body weight. This suggests its potential use in treating chronic inflammatory conditions .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other pyridine derivatives:
Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Anti-inflammatory Effect (TNF-alpha Reduction) |
---|---|---|---|
This compound | 10 - 25 | 15 | Significant (5 mg/kg) |
Sulfanilamide | 20 - 30 | 25 | Moderate (10 mg/kg) |
Pyrazole derivatives | 5 - 15 | 10 | Low (20 mg/kg) |
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial investigated the use of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed a significant reduction in infection rates compared to the control group .
- Case Study on Cancer Treatment : A laboratory study assessed the effects of this compound on lung cancer cells. Results indicated a dose-dependent decrease in cell proliferation and increased apoptosis markers after treatment with the compound .
Properties
IUPAC Name |
pyridine-4-sulfonohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-8-11(9,10)5-1-3-7-4-2-5/h1-4,8H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDRBKXXZWICTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297225 | |
Record name | 4-Pyridinesulfonic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100516-78-7 | |
Record name | 4-Pyridinesulfonic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100516-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinesulfonic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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